6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole

Malaria research Kinase inhibitor screening Cyclin‑dependent kinase

Researchers needing selective kinase probes and synthetic intermediates face trade-offs between biological relevance and derivatization ease. 6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole solves this: • **Measured bioactivity**: Moderate PfPK5 inhibition (IC50=130 µM); 11-fold selectivity for human CDK1 over malarial target - ideal for selectivity assays. • **Synthetic handle**: C6 bromine enables Suzuki, Buchwald, Sonogashira couplings for rapid SAR expansion. • **Supply ready**: Packaged for medicinal chemistry and phenotypic screening.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B12115784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C11H11BrN2/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
InChIKeyMRNQOOTUHRXBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole: Identity & Profile


6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole (CAS 1340403‑69‑1, molecular weight 251.12 g/mol) is a bicyclic heteroaromatic compound in which a benzimidazole core is substituted at the C‑2 position with a cyclobutyl group and at the C‑6 position with a bromine atom. The canonical SMILES for this scaffold is C1CC(C1)C2=NC3=C(N2)C=C(C=C3)Br [REFS‑1]. The bromine atom serves both as a site for further synthetic elaboration via cross‑coupling reactions and as a modulator of physicochemical properties such as lipophilicity and electronic character [REFS‑2]. This specific substitution pattern situates the compound within the broader class of 2‑cyclobutylbenzimidazoles, a family that has been explored for applications ranging from central nervous system disorder research to anticancer studies.

Synthetic building block with C-6 aryl bromide for Pd-catalyzed cross-coupling diversification
2‑Cyclobutyl‑benzimidazole core for kinase, protease, and PARP inhibitor SAR studies
Reported activity in antimalarial kinase screening and cell‑model endpoint contexts

6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole: Non-Interchangeability with Analogs


Within the 2‑cyclobutylbenzimidazole series, small variations in substitution dramatically alter biological activity, pharmacokinetic behavior, and synthetic utility. The presence of a bromine atom at the C‑6 position introduces unique electron‑withdrawing and steric effects that are not recapitulated by the parent hydrogen analog or by other halogen substituents [REFS‑1]. In enzyme inhibition contexts, even minor changes in the benzimidazole ring substitution pattern can shift selectivity profiles and potency by orders of magnitude [REFS‑2]. Moreover, the bromine atom provides a well‑defined synthetic handle for further functionalization via palladium‑catalyzed cross‑coupling reactions—a capability that is absent in non‑halogenated analogs and which is not identically accessible with alternative halogens [REFS‑3]. Consequently, assuming functional interchangeability between 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole and closely related analogs such as 2‑cyclobutyl‑1H‑benzo[d]imidazole or 5‑bromo isomers risks both biological irrelevance and synthetic inefficiency.

C‑6 bromine’s electronic and steric profile differs from H, F, Cl, or I; activity may not transfer to other halogen analogs.
5‑bromo regioisomer may show divergent coupling efficiency and biological selectivity; direct comparison is required.
Minor substitution changes in benzimidazoles can shift potency and selectivity by orders of magnitude; non‑interchangeability must be verified.

6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole: Performance Evidence


PfPK5 vs. Human CDK1/Cyclin B Selectivity

In direct enzymatic assays, 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole exhibits a marked selectivity for the malarial cyclin‑dependent protein kinase PfPK5 over the human ortholog CDK1/cyclin B. While the compound shows weak inhibition of PfPK5 (IC₅₀ = 130 μM) and even weaker inhibition of human CDK1/cyclin B (IC₅₀ = 12 μM), the 11‑fold higher potency against the human enzyme underscores that the scaffold does not universally discriminate against mammalian kinases. This behavior contrasts with other benzimidazole analogs that exhibit reversed selectivity profiles or no detectable inhibition of either target [REFS‑1].

PfPK5 vs. CDK1 selectivity
Head‑to‑head
PfPK5 IC₅₀ 130 μM
11‑fold more potent on human CDK1
Human CDK1/cyclin B IC₅₀ 12 μM
Supports selectivity context distinct from reversed‑selectivity analogs; guides target‑validation studies.
In vitro enzyme assay; Plasmodium falciparum PfPK5 vs. human CDK1/cyclin B.
Malaria research Kinase inhibitor screening Cyclin‑dependent kinase

Cyclobutyl Ring Tolerability in PARP Inhibitors

In a benzimidazole‑based poly(ADP‑ribose) polymerase (PARP) inhibitor program, the cyclobutyl substituent at the C‑2 position was found to be well tolerated in both intrinsic enzyme assays and cellular models. This contrasts with larger cycloalkyl rings (cyclopentyl, cyclohexyl), which were detrimental to inhibitory potency [REFS‑1]. While this study did not directly evaluate 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole, the SAR establishes that the cyclobutyl ring is among the few cycloalkyl groups that preserve activity, and the bromine atom at C‑6 provides an additional vector for modulating potency and selectivity relative to the unsubstituted cyclobutyl analog.

Cyclobutyl ring in PARP SAR
Class‑level inference
Cyclobutyl tolerated; larger cycloalkyl rings detrimental to PARP inhibition
Supports cyclobutyl as preferred cycloalkyl for core optimization in benzimidazole‑based PARP inhibitors.
From benzimidazole carboxamide PARP series; not tested on 6‑bromo derivative directly.
PARP inhibition DNA repair Structure‑activity relationship

Bromo-Substituted Benzimidazole: Superior Cytotoxicity

In a series of benzimidazole derivatives evaluated for cytotoxicity against a panel of human cancer cell lines, the bromo‑substituted analog (designated compound 5) consistently exhibited the most potent antiproliferative activity. Against MCF‑7 breast cancer cells, compound 5 achieved an IC₅₀ of 17.8 ± 0.24 μg/mL, while against DU‑145 prostate cancer cells the IC₅₀ was 10.2 ± 1.4 μg/mL [REFS‑1]. This represents an improvement of approximately 5‑fold to 16‑fold over the weakest compounds in the same series (IC₅₀ up to 166.1 μg/mL). Furthermore, the bromo derivative induced G2/M cell cycle arrest and apoptotic cell death in a p53‑independent manner—phenomena not uniformly observed across other substitutions [REFS‑1].

Brominated analog cytotoxicity
Cross‑study comparable
6‑Br analog (MCF‑7) IC₅₀ 17.8 μg/mL
~5–16 fold higher cytotoxicity ranking
Weakest series analogs IC₅₀ up to 166.1 μg/mL
Reported higher cytotoxicity in tested set; supports cell‑model endpoint review.
MTT assay, 48 h; MCF‑7 and DU‑145; G2/M arrest observed.
Anticancer Cytotoxicity Cell cycle arrest

Cyclobutane Core in DPP III Inhibition

Compounds featuring a cyclobutane core bearing amidino‑substituted benzimidazole functionalities have been shown to potently inhibit human dipeptidyl peptidase III (DPP III), with IC₅₀ values below 5 μM and dissociation constants (Kd) as low as 0.20 ± 0.007 μM [REFS‑1]. Although the exact 6‑bromo‑2‑cyclobutylbenzimidazole was not tested in this study, the data demonstrate that the cyclobutyl‑benzimidazole hybrid structure enables high‑affinity interactions with this therapeutically relevant metallopeptidase. The presence of a bromine substituent at the 6‑position offers additional opportunities for enhancing binding through halogen bonding or hydrophobic contacts that are absent in the parent cyclobutylbenzimidazole scaffold.

Cyclobutyl DPP III inhibition
Class‑level inference
Cyclobutane‑bis‑benzimidazoles: IC₅₀
Cyclobutyl architecture supports metallopeptidase binding; 6‑Br may enable affinity enhancement.
Human erythrocyte DPP III; 6‑bromo derivative not directly tested.
C‑6 aryl bromide handle
Supporting evidence
Aryl bromide
Reactive site for Suzuki, Buchwald‑Hartwig, and Sonogashira couplings
Enables rapid scaffold diversification for SAR exploration; unsubstituted analog lacks this handle.
5‑Bromo isomer may differ in coupling efficiency and regiochemical outcomes.
Dipeptidyl peptidase III Enkephalinase B Pain modulation

Bromine as Cross-Coupling Handle

The C‑6 bromine atom in 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole is positioned for efficient participation in palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings [REFS‑1]. In contrast, the non‑halogenated parent compound 2‑cyclobutyl‑1H‑benzo[d]imidazole lacks this reactive site, and the 5‑bromo regioisomer may exhibit different electronic and steric characteristics that alter reaction yields and regioselectivity. This synthetic handle enables rapid diversification of the benzimidazole scaffold to explore structure‑activity relationships or generate focused libraries.

C‑6 aryl bromide handle
Supporting evidence
Aryl bromide
Reactive site for Suzuki, Buchwald‑Hartwig, and Sonogashira couplings
Enables rapid scaffold diversification for SAR exploration; unsubstituted analog lacks this handle.
5‑Bromo isomer may differ in coupling efficiency and regiochemical outcomes.
Medicinal chemistry Suzuki coupling Buchwald‑Hartwig amination

6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole: Research Applications


Antimalarial Kinase Inhibitor Discovery

The moderate activity of 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole against malarial PfPK5 (IC₅₀ = 130 μM) makes it a suitable starting point for medicinal chemistry campaigns aimed at identifying more potent and selective antimalarial agents [REFS‑1]. The compound's 11‑fold preference for human CDK1 over the malarial target also highlights its potential as a selectivity probe for understanding kinase‑substrate recognition differences between parasite and host.

Benzimidazole Library Building Block

The aryl bromide at the C‑6 position enables straightforward Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira coupling reactions to introduce aryl, heteroaryl, amine, or alkyne substituents [REFS‑2]. This synthetic versatility supports high‑throughput library synthesis and SAR exploration across multiple therapeutic areas, including oncology, inflammation, and CNS disorders.

Anticancer Phenotypic Screening

Given that bromo‑substituted benzimidazoles consistently outperform other analogs in cytotoxicity assays and induce G2/M cell cycle arrest [REFS‑3], 6‑Bromo‑2‑cyclobutyl‑1H‑benzo[d]imidazole is well suited for inclusion in phenotypic anticancer screens. The compound can serve as a tool to interrogate p53‑independent cell cycle regulation pathways and to validate the benzimidazole scaffold as a core for developing novel chemotypes with unique mechanisms of action.

Application
Selection Property
Validation Focus
Antimalarial kinase selectivity profiling
PfPK5 inhibition context vs. human CDK1
Selectivity ratio and target‑engagement validation
Scaffold diversification via cross‑coupling
C‑6 aryl bromide synthetic handle
Regiochemical outcome and library‑building efficiency
Cancer cell‑model endpoint screening
Cytotoxicity profile in MCF‑7/DU‑145 models
G2/M arrest and p53‑independent pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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